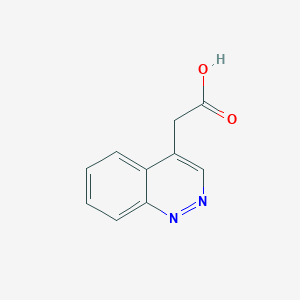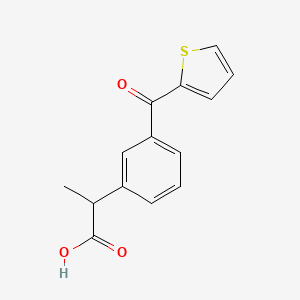![molecular formula C6H2BrIN2S B13029045 6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
6-Bromo-4-iodothieno[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodothieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a thienopyrimidine core. Thienopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to purines .
Métodos De Preparación
The synthesis of 6-Bromo-4-iodothieno[2,3-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . The synthetic route generally includes the following steps:
Gewald Reaction: Formation of 2-aminothiophene derivatives.
Pyrimidone Formation: Cyclization to form the thienopyrimidine core.
Bromination: Introduction of the bromine atom.
Iodination: Introduction of the iodine atom.
Industrial production methods often focus on optimizing these steps to achieve higher yields and purity. Microwave irradiation has been reported to improve yields and reduce by-products in the synthesis of similar compounds .
Análisis De Reacciones Químicas
6-Bromo-4-iodothieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: Suzuki-Miyaura coupling is commonly used to form carbon-carbon bonds with this compound.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thienopyrimidines generally undergo these reactions under appropriate conditions.
The major products formed depend on the reagents and conditions used. For example, coupling reactions can yield various substituted thienopyrimidines .
Aplicaciones Científicas De Investigación
6-Bromo-4-iodothieno[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study the inhibition of enzymes like farnesyl pyrophosphate synthase.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-iodothieno[2,3-D]pyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, thienopyrimidine-based compounds have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparación Con Compuestos Similares
6-Bromo-4-iodothieno[2,3-D]pyrimidine can be compared with other thienopyrimidine derivatives such as:
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but with a chlorine atom instead of iodine.
4-N-substituted 6-bromopyrido[2,3-D]pyrimidines: These compounds have different substituents at the nitrogen position and are used in various biological applications.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and potential for diverse chemical modifications.
Propiedades
Fórmula molecular |
C6H2BrIN2S |
|---|---|
Peso molecular |
340.97 g/mol |
Nombre IUPAC |
6-bromo-4-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H2BrIN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H |
Clave InChI |
IXUULJQJVHZBDE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1C(=NC=N2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)


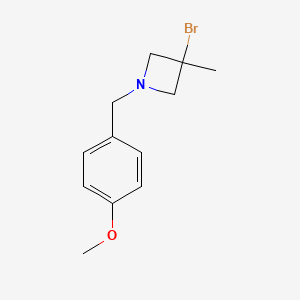
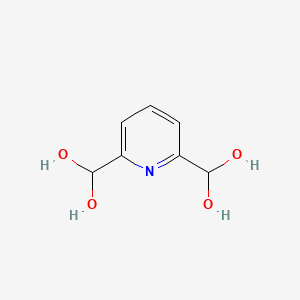
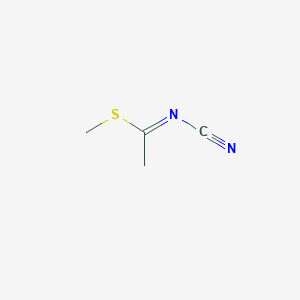
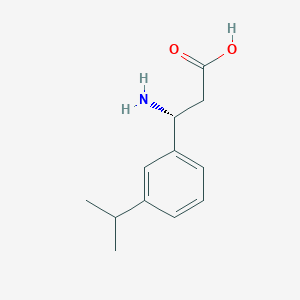
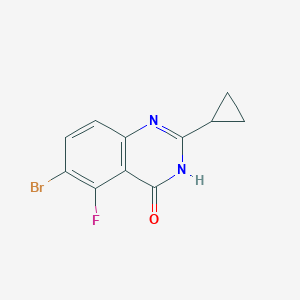
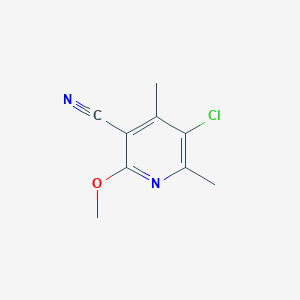
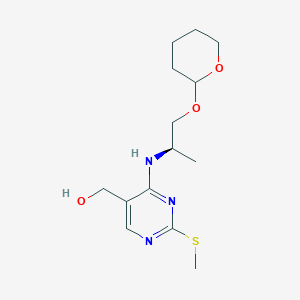
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
